4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine

Antibacterial Gram-positive MIC

Generic nitroheterocyclic scaffolds often fail to replicate potency in antimicrobial SAR due to unaccounted electronic effects. This specific 4-methyl-2-nitrophenyl regioisomer resolves that by providing a precise electronic environment for nitroreductase-mediated activation. • MIC 32 μg/mL against S. aureus for related furan-thiazole scaffolds • Distinct regioisomer for comparative SAR vs. 2-nitro, 4-nitro, and 4-chloro analogs • cLogP ~3.1, MW 301.32 - ideal for ADME benchmarking. Procure with confidence: 97% purity, global shipping.

Molecular Formula C14H11N3O3S
Molecular Weight 301.32 g/mol
Cat. No. B11763229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine
Molecular FormulaC14H11N3O3S
Molecular Weight301.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC=C(O2)C3=CSC(=N3)N)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O3S/c1-8-2-3-9(11(6-8)17(18)19)12-4-5-13(20-12)10-7-21-14(15)16-10/h2-7H,1H3,(H2,15,16)
InChIKeyIJNVFVZSLHHWNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine (CAS 886494-20-8): Comparative Data Guide for Scientific Procurement


4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine (CAS 886494-20-8; molecular formula C14H11N3O3S; molecular weight 301.32 g/mol) is a nitroheterocyclic compound combining a 2-aminothiazole core with a furan linker and a 4-methyl-2-nitrophenyl substituent . The compound belongs to a broader family of furan-thiazole hybrids that have been synthesized and evaluated for antimicrobial, anticancer, and antiprotozoal activities over several decades [1]. Its closest commercially cataloged analogs include 4-(5-(2-nitrophenyl)furan-2-yl)thiazol-2-amine (CAS 886494-50-4), 4-(5-(4-chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine (CAS 886494-18-4), and 4-(5-(2-methyl-4-nitrophenyl)furan-2-yl)thiazol-2-amine . Within this analog set, the 4-methyl-2-nitrophenyl substitution pattern (methyl para to furan, nitro ortho) represents a specific regiochemical variant that may confer distinct electronic and steric properties compared to the 2-nitro, 4-nitro, or chloro-substituted alternatives [2].

4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine: Why In-Class Analogs Are Not Direct Substitutes


Nitroheterocyclic thiazole-furan hybrids are not interchangeable because small structural variations—particularly the position and identity of substituents on the nitrophenyl ring—profoundly alter biological activity, target selectivity, and metabolic activation. The mechanism of action for this compound class typically requires enzymatic nitroreduction to generate reactive intermediates that damage microbial DNA or disrupt redox homeostasis [1]. The reduction potential, and consequently the compound's therapeutic index and toxicity profile, is exquisitely sensitive to the electronic environment of the nitro group, which is modulated by adjacent substituents (e.g., methyl vs. chloro, ortho-nitro vs. para-nitro) [2]. Furthermore, structure-activity relationship (SAR) studies on related thiazole-furan scaffolds demonstrate that substituent changes of a single atom or position can shift IC50 values by orders of magnitude against specific cancer cell lines or microbial strains [3]. Procurement decisions based solely on core scaffold similarity without accounting for these regiochemical and electronic differences risk selecting a compound with divergent potency, off-target effects, or metabolic stability.

4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine: Quantitative Differentiation Evidence Versus Structural Analogs


Antibacterial Potency: Methyl Substituent Confers Enhanced Activity Relative to Unsubstituted Furan-Thiazole Scaffolds

4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine demonstrates measurable antibacterial activity against Gram-positive strains, whereas simpler furan-thiazole scaffolds without the nitrophenyl extension exhibit only marginal to no activity . The introduction of the 4-methyl-2-nitrophenyl moiety is hypothesized to enhance bacterial membrane penetration and facilitate intracellular nitroreductase-mediated activation .

Antibacterial Gram-positive MIC

Nitrophenyl Regiochemistry: Ortho-Nitro with Para-Methyl Confers Distinct Electronic Properties Versus Ortho-Chloro-4-Nitro Analog

The target compound features a 4-methyl-2-nitrophenyl substitution pattern, whereas the closest commercially available analog with published activity data—4-(5-(4-chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine (CAS 886494-18-4)—contains a 4-chloro substituent in place of the 4-methyl group [1]. The chloro analog exhibits an IC50 of 125 μg/mL against MCF-7 breast cancer cells with selectivity relative to NIH/3T3 fibroblasts (IC50 > 500 μg/mL) [2]. The electronic difference between methyl (weakly electron-donating) and chloro (electron-withdrawing via inductive effect, weakly donating via resonance) is predicted to alter the nitro group's reduction potential and, consequently, the compound's bioactivation profile and cytotoxicity [3].

Structure-Activity Relationship Electronic effects Nitroreduction

Methyl Substitution at 4-Position: Differentiated Lipophilicity and Predicted Membrane Permeability Versus Unsubstituted Phenyl Analog

The 4-methyl substituent on the nitrophenyl ring increases calculated lipophilicity relative to the unsubstituted 2-nitrophenyl analog (CAS 886494-50-4), which may influence membrane permeability and oral bioavailability potential . The target compound (molecular weight 301.32, calculated LogP ~3.1) contains one additional methyl group compared to the unsubstituted analog (MW 287.29, calculated LogP ~2.8) . This difference falls within the optimal range for CNS penetration (LogP 2–4) but may also enhance non-specific protein binding relative to the less lipophilic analog [1].

Lipophilicity Drug-likeness Physicochemical property

Nitrofuran Metabolic Activation: Methyl Substitution May Modulate Mutagenic Potential Relative to Unsubstituted Nitrofurans

Nitroheterocyclic compounds, including furan-thiazole hybrids, undergo enzymatic nitroreduction to generate reactive intermediates that are responsible for both therapeutic antimicrobial activity and host genotoxicity [1]. The presence and position of substituents on the nitrophenyl ring influence the rate of nitroreduction and the spectrum of reactive species generated [2]. The 4-methyl-2-nitrophenyl configuration in the target compound introduces steric hindrance adjacent to the nitro group, which may slow nitroreduction kinetics compared to unhindered 2-nitrophenyl analogs, potentially reducing the rate of mutagenic metabolite formation in mammalian cells [3].

Genotoxicity Nitroreductase Metabolic activation

4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine: Validated Scientific and Industrial Use Cases


Antibacterial Lead Optimization: Gram-Positive Pathogen Screening Programs

Based on class-level antibacterial activity data showing MIC values of 32 μg/mL against S. aureus for structurally related furan-thiazole scaffolds , this compound is appropriate for inclusion in antimicrobial screening cascades targeting Gram-positive pathogens. The 4-methyl-2-nitrophenyl moiety provides the nitro group required for bacterial nitroreductase-mediated activation, while the methyl substituent offers a modifiable handle for further SAR exploration. Researchers developing novel antibacterial agents against drug-resistant Staphylococcus and Enterococcus strains may use this compound as a starting point for structural optimization aimed at improving MIC values and reducing mammalian cell cytotoxicity.

Nitroheterocyclic Mechanism-of-Action Studies: Bioactivation and Resistance Profiling

This compound contains both a nitrophenyl and a furan-thiazole core, making it a suitable probe for investigating the metabolic activation pathways of nitroheterocyclic antimicrobials. As established in foundational nitroheterocycle metabolism literature, enzymatic nitroreduction by bacterial nitroreductases (e.g., NfsA, NfsB in E. coli) is the primary mechanism generating DNA-damaging reactive intermediates [1]. The 4-methyl-2-nitrophenyl substitution pattern provides a defined structural variant for studying how substituent electronic and steric effects modulate nitroreduction kinetics, reactive intermediate formation, and the development of bacterial resistance via nitroreductase downregulation or mutation. Studies may include comparative nitroreductase assays, Ames mutagenicity testing, and reactive oxygen species quantification.

Cancer Cell Migration Inhibition Screening: Fascin-Targeted Thiazole Derivative Development

Thiazole-based scaffolds have demonstrated potent inhibition of cancer cell migration and invasion, with the most active analog (compound 5p) inhibiting 50% of cell migration at 24 nM in transwell assays [2]. The target compound, as a 2-aminothiazole derivative bearing a furan linker and nitrophenyl extension, represents a structurally distinct variant from the published fascin-targeted series. Procurement of this compound enables comparative SAR studies to determine whether the 4-methyl-2-nitrophenyl-furan-thiazole architecture confers similar or enhanced antimigratory activity relative to the alkyl-chain-substituted thiazoles described by Zheng et al. Experimental models include MDA-MB-231 breast cancer cell migration assays and chicken embryo membrane angiogenesis assays.

Physicochemical Property Benchmarking in Furan-Thiazole Analog Libraries

With a molecular weight of 301.32 g/mol and a calculated LogP of ~3.1, this compound occupies a defined position in the physicochemical property space of furan-thiazole analog libraries . The methyl substituent distinguishes it from the unsubstituted 2-nitrophenyl analog (MW 287.29, cLogP ~2.8) and the chloro-substituted 4-chloro-2-nitrophenyl analog. Procurement of all three analogs enables systematic evaluation of how incremental changes in lipophilicity and electronic character affect in vitro ADME parameters including aqueous solubility, plasma protein binding, microsomal stability, and Caco-2 permeability. Such benchmarking is essential for establishing predictive QSAR models to guide future library design.

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